1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core (triazole and quinazolinone rings) with two key substituents: a 3-chlorobenzylthio group at position 1 and a phenethyl group at position 4 . The triazoloquinazolinone scaffold is recognized for diverse biological activities, including H1-antihistaminic, anticonvulsant, and analgesic effects . The 3-chlorobenzylthio moiety may enhance receptor binding through hydrophobic interactions and electron-withdrawing effects, while the phenethyl group could improve pharmacokinetic properties such as lipophilicity and blood-brain barrier (BBB) penetration .
Properties
Molecular Formula |
C24H19ClN4OS |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 |
InChI Key |
RXDMQMGLHZMVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation: Triazoloquinazolinone Synthesis
The triazoloquinazolinone scaffold is typically synthesized via cyclization of 2-hydrazinoquinazolinone derivatives. In a seminal approach, 2-hydrazino-3-phenyl-4(3H)-quinazolinone (1) undergoes ring closure with carbon disulfide to yield 1-mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (7) . This reaction proceeds under mild conditions, leveraging the nucleophilic reactivity of the hydrazine moiety. Alternative cyclizing agents, such as aliphatic acids or aldehydes, generate 1-alkyl or 1-aryl analogues , but carbon disulfide is critical for introducing the thiol group required for subsequent functionalization.
Key parameters for optimal cyclization include:
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO)
-
Temperature : 80–100°C
-
Reaction Time : 6–12 hours
Thioetherification at Position 1
The 1-mercapto intermediate (7) is alkylated with 3-chlorobenzyl chloride to install the (3-chlorobenzyl)thio group. Alkylation proceeds via an SN2 mechanism, requiring base-mediated deprotonation of the thiol. In a representative procedure, 7 is treated with 3-chlorobenzyl chloride in the presence of potassium carbonate in acetonitrile at reflux . The reaction achieves high yields (85–90%) due to the excellent leaving group ability of chloride and the steric accessibility of the thiolate ion.
Reaction Conditions :
-
Base : K2CO3 or NaH
-
Solvent : Acetonitrile or DMF
-
Temperature : 60–80°C
-
Duration : 4–6 hours
Phenethyl Substitution at Position 4
Introducing the phenethyl group at position 4 involves alkylation of a precursor quinazolinone. A two-step sequence is employed:
-
Synthesis of 4-Chloro Intermediate : The quinazolinone core is chlorinated at position 4 using phosphorus oxychloride (POCl3) under reflux .
-
Nucleophilic Displacement : The 4-chloro derivative reacts with phenethylamine in the presence of a base (e.g., triethylamine) to form the 4-phenethyl substituent .
Optimized Parameters :
-
Chlorination : POCl3, 110°C, 3 hours (yield: 75–80%)
-
Alkylation : Phenethylamine, Et3N, DCM, room temperature, 12 hours (yield: 70–75%)
Alternative Routes via Thiosemicarbazide Intermediates
A complementary strategy involves thiosemicarbazide intermediates. 1-Methyl-1-(4-methylquinazolin-2-yl)-4-arylthiosemicarbazides are treated with dicyclohexylcarbodiimide (DCC) to form triazoloquinazolinium betaines . While this method primarily targets betaine structures, adapting the aryl group to 3-chlorobenzyl and incorporating phenethylamine during cyclization could yield the desired compound.
Critical Considerations :
Comparative Analysis of Synthetic Methods
The table below evaluates two primary routes for synthesizing 1-((3-chlorobenzyl)thio)-4-phenethyl- triazolo[4,3-a]quinazolin-5(4H)-one:
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazinoquinazolinone | 2-Hydrazinoquinazolinone | CS2, 3-Cl-benzyl-Cl | 85 | High regioselectivity, mild conditions | Multi-step purification required |
| Thiosemicarbazide-DCC | Thiosemicarbazide | DCC, Phenethylamine | 70 | Single-pot reaction | Low-temperature sensitivity |
Characterization and Validation
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
-
1H NMR : Distinct signals for the phenethyl group (δ 2.8–3.1 ppm, triplet) and 3-chlorobenzylthio moiety (δ 4.3–4.5 ppm, singlet) .
-
HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity, with retention times correlating to configuration .
-
X-ray Crystallography : Resolves regiochemistry of the triazoloquinazolinone core .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its thioether, triazole, and quinazolinone moieties:
-
Thioether Oxidation :
The benzylthio group undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity. -
Nucleophilic Substitution :
The 3-chlorobenzyl group participates in SNAr reactions with amines or alkoxides, enabling diversification of the aromatic substituent . -
Triazole Ring Modifications :
The triazole nitrogen atoms can act as ligands in metal coordination complexes, enhancing potential catalytic or pharmacological applications .
Biological Interaction Mechanisms
Studies on structurally related triazoloquinazolinones reveal target-specific interactions:
Table 2: Biological Activity of Analogous Compounds
| Compound Substituents | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl), 1-methyl | H1-histamine receptor | 72.71% protection* | |
| 4-Phenethyl, 2-chloro-6-fluorobenzyl | Kinases (e.g., EGFR) | 0.8–1.2 µM |
*In vivo protection against histamine-induced bronchospasm in guinea pigs .
Comparative Reactivity with Analogues
Structural variations significantly influence reactivity and bioactivity:
Table 3: Substituent Effects on Reactivity
| Substituent Position | Reactivity Trend | Impact on Bioavailability |
|---|---|---|
| 3-Chlorobenzylthio | Enhanced electrophilicity for nucleophilic attack | Increased lipophilicity |
| 4-Phenethyl | Steric hindrance reduces ring-opening reactions | Improved metabolic stability |
Degradation Pathways
Under acidic or oxidative conditions, the triazole ring may undergo hydrolysis, while photodegradation affects the chlorobenzyl group. Stability studies recommend storage at −20°C in inert atmospheres .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring fused with a quinazoline structure, which is further substituted with a thioether group and a phenethyl moiety. The presence of the 3-chlorobenzyl group enhances its biological activity and pharmacological properties. Synthesis typically involves several key reactions that allow for the development of derivatives with improved pharmacological profiles. Common methods include:
- Cyclization reactions : These are essential for forming the triazoloquinazolinone framework.
- Substitution reactions : Introducing the thioether and phenethyl groups.
Biological Activities
Research indicates that compounds within the triazoloquinazolinone family exhibit significant biological activities. Notably, 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structural features may enhance its ability to combat bacterial infections.
- Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation in various models.
In Vitro and In Vivo Studies
- Anticancer Evaluation : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value indicating potent activity.
- Antimicrobial Testing : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition compared to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Assays : Animal models of inflammation showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role in mitigating inflammatory responses.
Mechanism of Action
The mechanism of action of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation . Molecular docking studies have shown that this compound can bind to the active site of histone acetyltransferase PCAF, suggesting a potential mechanism for its anticancer activity .
Comparison with Similar Compounds
Substituent Effects at Position 1
1-Methyl derivatives :
- 1-Methyl-4-phenyl analogs (e.g., compound II in ) exhibit potent H1-antihistaminic activity (70% protection against histamine-induced bronchospasm) with reduced sedation (7% vs. 25% for chlorpheniramine maleate) .
- Comparison : The 3-chlorobenzylthio group in the target compound likely enhances receptor affinity compared to methyl due to increased steric bulk and halogen-mediated interactions .
- Comparison: The thioether linkage in the target compound may offer metabolic resistance compared to nitro or amine groups .
Substituent Effects at Position 4
- 4-Phenyl derivatives: 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives demonstrate anticonvulsant activity in maximal electroshock (MES) tests (ED50: 30–50 mg/kg) .
4-(3-Chlorophenyl) derivatives :
Pharmacological Profiles
Table 1: Activity Comparison of Selected Triazoloquinazolinones
Structure-Activity Relationships (SAR)
- Position 1 : Bulky, electron-deficient groups (e.g., 3-chlorobenzylthio) enhance receptor binding and metabolic stability .
- Position 4 : Aromatic or alkyl groups (e.g., phenethyl) optimize lipophilicity and CNS penetration .
- Triazole-Quinazolinone Core: Essential for π-stacking and hydrogen bonding with biological targets .
Biological Activity
1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex heterocyclic compound belonging to the class of triazoloquinazolinones. Its unique structure features a triazole ring fused with a quinazoline moiety, which is further substituted with a thioether group and a phenethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antihistaminic properties.
Chemical Structure and Synthesis
The synthesis of this compound involves several key reactions typically initiated by cyclization processes involving hydrazinyl derivatives of quinazolines. The presence of the 3-chlorobenzyl group is believed to enhance its biological activity and pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazoloquinazolinones exhibit significant anticancer activity. For instance, compounds within this class have shown moderate cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | 27.05 |
| Human prostate cancer (PC3) | Moderate |
| Colorectal carcinoma (HCT-116) | 17.35 |
In particular, the compound demonstrated notable inhibitory effects on cell proliferation in these lines, suggesting its potential as an anticancer agent .
Antihistaminic Activity
This compound also exhibits H1-antihistaminic properties. In vivo studies on guinea pigs indicated that compounds from this class significantly protected against histamine-induced bronchospasm. For example, a related compound showed up to 72.71% protection in these models .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Anticancer Activity : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as those mediated by tyrosine kinases and topoisomerases .
- Antihistaminic Activity : It likely competes with histamine for binding at H1 receptors, thus blocking the physiological effects of histamine .
Case Studies
Several studies have focused on the pharmacological evaluation of triazoloquinazolinones:
- Cytotoxicity Evaluation : A series of synthesized compounds were evaluated against four human cancer cell lines (HePG-2, MCF-7, PC3, HCT-116). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 17.35 µM to over 39 µM depending on the specific derivative tested .
- Histamine-Induced Bronchospasm : In vivo tests revealed that compounds similar to this compound provided significant protection against bronchospasm induced by histamine in guinea pigs .
Q & A
Q. What are the common synthetic routes for 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazinoquinazolinone precursors with thiol-containing reagents. For example, hydrazinoquinazolinones react with acetylacetone under reflux to form the triazoloquinazolinone core . Optimization includes:
- Catalysis : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst to improve yield and reduce side reactions .
- Temperature Control : Maintaining 70–80°C during thioether bond formation to balance reaction rate and decomposition .
- Purification : Recrystallization in aqueous acetic acid or ethanol for high-purity products .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., π-π stacking in the triazole ring) .
- Vibrational Spectroscopy (IR/Raman) : Identifies functional groups like C–S (650–750 cm⁻¹) and C=O (1650–1750 cm⁻¹) .
- NMR : ¹H NMR reveals substituent environments (e.g., phenethyl protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical vibrational spectra?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model vibrational modes and assign experimental IR/Raman peaks. For example:
- Frequency Scaling : Apply a scaling factor (e.g., 0.961) to align computed frequencies with experimental data .
- Mode Assignment : Compare computed eigenvectors to experimental peak intensities (e.g., C–Cl stretching at 550 cm⁻¹ vs. DFT-predicted 540 cm⁻¹) .
- Electrostatic Potential Maps : Visualize charge distribution to explain reactivity differences in derivatives .
Q. What strategies address unexpected product formation during the synthesis of triazoloquinazolinone derivatives?
- Methodological Answer : Contradictions arise from competing reaction pathways. Mitigation includes:
- Mechanistic Studies : Monitor intermediates via TLC or HPLC to detect side products (e.g., pyrazole byproducts from hydrazine decomposition) .
- Reagent Stoichiometry : Use excess thiolating agents (e.g., 3-chlorobenzyl mercaptan) to suppress oxidation to sulfones .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination .
Q. How can substituent modifications (e.g., fluorobenzyl vs. chlorobenzyl) alter biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation:
- Lipophilicity : Fluorine increases membrane permeability (e.g., fluorobenzyl derivatives show enhanced antimicrobial activity vs. chlorobenzyl) .
- Electron Effects : Electron-withdrawing groups (e.g., –Cl) stabilize the triazole ring, altering binding affinity in enzyme assays .
- Stereoelectronic Tuning : Piperazine or thiazole substituents improve solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
